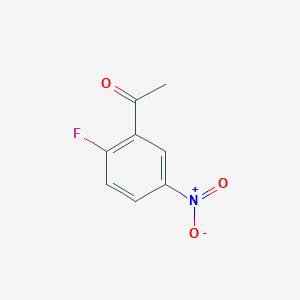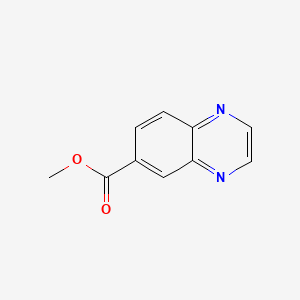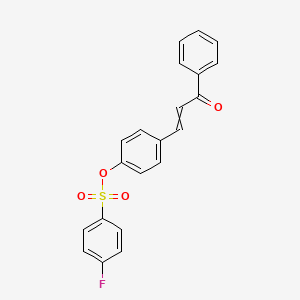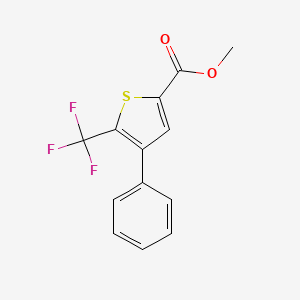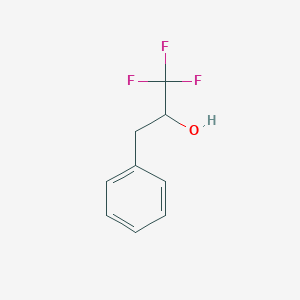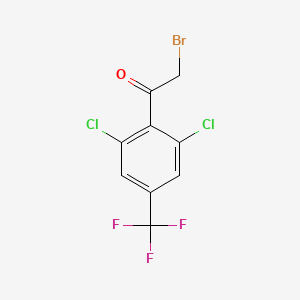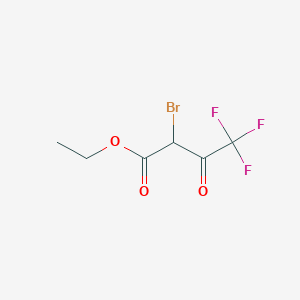
2-Bromo-4,4,4-trifluoro-3-oxobutanoato de etilo
Descripción general
Descripción
Ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate is an organic compound with the molecular formula C6H6BrF3O3. It is a derivative of butanoic acid and contains bromine, fluorine, and oxygen atoms. This compound is known for its unique chemical properties and is used in various scientific research applications.
Aplicaciones Científicas De Investigación
Ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate is used in various scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and as a probe for biochemical pathways.
Medicine: It is investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
Target of Action
Ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate is a chemical compound with a molecular formula of C6H6BrF3O3 Similar compounds, such as ethyl 4,4-difluoro-3-oxobutanoate, have been used in the synthesis of pharmaceuticals such as potassium channel activators and β-alanine derived gaba-t antagonists .
Mode of Action
It’s known that the compound contains an active methylene group, which can form a stable carbon anion . This property could potentially allow it to participate in various chemical reactions.
Biochemical Pathways
It’s worth noting that similar compounds have been used in the synthesis of pharmaceuticals that affect potassium channels and gaba-t antagonists , suggesting that it may have an impact on related biochemical pathways.
Pharmacokinetics
Its molecular weight of263.01 and its solubility in organic solvents could potentially influence its bioavailability.
Result of Action
It’s known that the compound can participate in various chemical reactions due to its active methylene group .
Action Environment
The action of Ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate can be influenced by environmental factors. For instance, it’s recommended to store the compound in an inert atmosphere at 2-8°C , suggesting that temperature and atmospheric conditions could affect its stability and efficacy.
Análisis Bioquímico
Biochemical Properties
Ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating the formation of new chemical bonds. For instance, it can act as a substrate for esterases, which catalyze the hydrolysis of ester bonds, leading to the formation of butanoic acid derivatives. Additionally, this compound can interact with nucleophiles, such as amino acids and peptides, forming covalent bonds that are essential for the synthesis of biologically active molecules .
Cellular Effects
Ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate has been shown to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of key signaling molecules, such as kinases and phosphatases. This modulation can lead to changes in gene expression, impacting cellular metabolism and function. For example, the compound may enhance or inhibit the expression of specific genes involved in metabolic pathways, thereby altering the production of essential metabolites . Furthermore, it can affect cellular proliferation and apoptosis, making it a valuable tool in cancer research and drug development .
Molecular Mechanism
At the molecular level, Ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate exerts its effects through various mechanisms. It can bind to active sites of enzymes, either inhibiting or activating their catalytic activity. For instance, it may act as a competitive inhibitor for certain enzymes, preventing the binding of natural substrates and thus inhibiting enzymatic reactions. Alternatively, it can serve as an allosteric modulator, binding to sites other than the active site and inducing conformational changes that enhance or inhibit enzyme activity . Additionally, this compound can interact with transcription factors, influencing gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific storage conditions, such as an inert atmosphere at low temperatures (2-8°C) . Prolonged exposure to light and air can lead to degradation, reducing its efficacy in biochemical assays. Long-term studies have demonstrated that the compound can have sustained effects on cellular metabolism and gene expression, making it a valuable tool for extended biochemical experiments .
Dosage Effects in Animal Models
The effects of Ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate in animal models are dose-dependent. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical properties and interactions with cellular components. At higher doses, it may induce toxic effects, such as oxidative stress and cellular damage . Threshold effects have been observed, where a specific dosage range elicits a significant biological response, while doses outside this range may have reduced or adverse effects. These findings are crucial for determining the optimal dosage for therapeutic applications and minimizing potential side effects .
Metabolic Pathways
Ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. It can be metabolized by esterases, leading to the formation of butanoic acid derivatives that participate in energy production and biosynthetic processes . Additionally, the compound can influence metabolic flux by modulating the activity of key enzymes in metabolic pathways, such as glycolysis and the citric acid cycle . These interactions can alter metabolite levels, impacting cellular energy balance and overall metabolism .
Transport and Distribution
Within cells and tissues, Ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization within specific cellular compartments . For instance, it may bind to albumin in the bloodstream, enhancing its solubility and transport to target tissues. Once inside cells, the compound can accumulate in specific organelles, such as the mitochondria, where it exerts its biochemical effects . These transport and distribution mechanisms are essential for understanding the compound’s pharmacokinetics and optimizing its therapeutic potential .
Subcellular Localization
The subcellular localization of Ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate is critical for its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, it may be localized to the mitochondria, where it influences energy production and metabolic processes. Alternatively, it can be directed to the nucleus, where it interacts with transcription factors and modulates gene expression . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its use in biochemical research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate can be synthesized through several methods. One common method involves the reaction of ethyl acetoacetate with bromine and trifluoroacetic anhydride. The reaction typically takes place under controlled conditions, such as low temperatures and inert atmosphere, to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional steps for purification and quality control to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Oxidation Reactions: It can undergo oxidation to form corresponding carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents under mild conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products Formed
Substitution Reactions: Products include ethyl 2-amino-4,4,4-trifluoro-3-oxobutanoate and ethyl 2-thio-4,4,4-trifluoro-3-oxobutanoate.
Reduction Reactions: Products include ethyl 2-hydroxy-4,4,4-trifluoro-3-oxobutanoate.
Oxidation Reactions: Products include ethyl 2-carboxy-4,4,4-trifluoro-3-oxobutanoate.
Comparación Con Compuestos Similares
Ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate can be compared with other similar compounds, such as:
Ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate: Similar in structure but with different substituents.
Ethyl 2-chloro-4,4,4-trifluoro-3-oxobutanoate: Contains a chlorine atom instead of bromine.
Ethyl 2-fluoro-4,4,4-trifluoro-3-oxobutanoate: Contains a fluorine atom instead of bromine.
Uniqueness
The presence of the bromine atom in ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate imparts unique reactivity compared to its analogs. Bromine is a good leaving group, making the compound more reactive in substitution reactions. Additionally, the trifluoromethyl group enhances the compound’s stability and lipophilicity, making it valuable in various applications.
Propiedades
IUPAC Name |
ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrF3O3/c1-2-13-5(12)3(7)4(11)6(8,9)10/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJTZICBXLSNOHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrF3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20382037 | |
| Record name | ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20382037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4544-43-8 | |
| Record name | ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20382037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate react with thiourea to form trifluoromethylthiazoles?
A1: Ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate reacts with thiourea under mild conditions to yield both the desired thiazole-5-carboxylate (ethyl 2-(4-hydroxy-5-(trifluoromethyl)thiazol-2-yl)acetate) and the intermediate 4-hydroxythiazoline []. This suggests a reaction mechanism where the thiourea initially attacks the electrophilic carbonyl carbon of the ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate, followed by cyclization and dehydration steps to form the final thiazole ring. The formation of both products indicates that the reaction conditions can influence the equilibrium between the thiazole and its 4-hydroxythiazoline precursor.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(2-Furyl)-2-oxoethyl]pyridinium iodide](/img/structure/B1303970.png)
![Ethyl 2-{2-[({[(3-chlorobenzyl)oxy]imino}methyl)amino]-1,3-thiazol-4-yl}benzenecarboxylate](/img/structure/B1303976.png)
![2-{[(2-Chlorophenyl)sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B1303982.png)
![5-[3,5-Bis(trifluoromethyl)phenyl]-3-(chloromethyl)-1,2,4-oxadiazole](/img/structure/B1303986.png)
